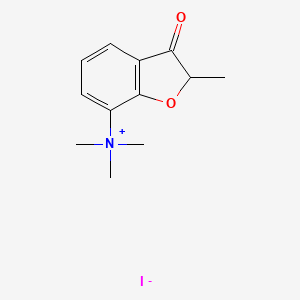

(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide

Description

Properties

CAS No. |

31537-99-2 |

|---|---|

Molecular Formula |

C12H16INO2 |

Molecular Weight |

333.16 g/mol |

IUPAC Name |

trimethyl-(2-methyl-3-oxo-1-benzofuran-7-yl)azanium;iodide |

InChI |

InChI=1S/C12H16NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |

InChI Key |

RGHHLCGHVUSMAL-UHFFFAOYSA-M |

Canonical SMILES |

CC1C(=O)C2=C(O1)C(=CC=C2)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation

Quaternization to Form Trimethylammonium Salt

The introduction of the trimethylammonium group is typically achieved by reaction of the benzofuranyl compound containing a suitable leaving group (e.g., a halide or hydroxyl group) with trimethylamine, followed by isolation as the iodide salt.

The PubChem database identifies the compound (3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-trimethylammonium iodide (a closely related quaternary ammonium salt) with molecular formula C12H18INO2 and molecular weight 335.18 g/mol. The quaternization is implied by the presence of the trimethylammonium moiety.

Although detailed reaction conditions for the quaternization of the 3-oxo benzofuranyl derivative are scarce, analogous quaternization reactions typically proceed under mild heating in polar solvents, such as dimethylformamide or acetonitrile, with excess trimethylamine, followed by treatment with iodide salts to precipitate the iodide salt.

Alternative Synthetic Routes

Other synthetic approaches involving benzofuran derivatives have been reported, such as cyclocondensation reactions with α-halo ketones or formamide in the presence of bases like potassium carbonate or zinc dust, leading to complex benzofuran fused heterocycles. While these methods are more relevant to substituted benzofuranyl heterocycles, they demonstrate the versatility of benzofuran functionalization and quaternization strategies.

Detailed Research Outcomes and Data

Analytical Data

Elemental analysis of intermediates such as 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran shows close agreement between calculated and found carbon and hydrogen content, confirming purity and structure.

NMR spectroscopy confirms the structure of benzofuran intermediates, for example, the 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran exhibits characteristic signals consistent with the proposed structure.

Infrared spectroscopy of related quaternary ammonium compounds shows characteristic carbonyl amide absorptions near 1680 cm^-1 and C=N stretching near 1630 cm^-1, supporting the presence of oxo and quaternary ammonium functionalities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzofuran derivatives.

Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuranyl Derivatives in Agrochemicals

The benzofuran scaffold is prevalent in pesticides. For example:

- Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate): A systemic insecticide with a carbamate group instead of a quaternary ammonium moiety. Its methylcarbamate group enables acetylcholinesterase inhibition, whereas the trimethylammonium iodide group in the target compound may alter bioactivity, solubility, and environmental persistence .

- Furathiocarb (2,3-dihydro-2,2-dimethyl-7-benzofuranyl 2,4-dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoate): Features a thiadiazine ring, highlighting how functional group substitutions on benzofuran dictate target specificity and metabolic stability .

Table 1: Key Properties of Benzofuranyl Derivatives

| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Primary Application |

|---|---|---|---|---|

| Target Compound | Trimethylammonium iodide | ~363.2* | High in polar solvents (inferred) | Potential catalyst or pesticide |

| Carbofuran | Methylcarbamate | 221.25 | Low water solubility | Insecticide |

| Furathiocarb | Thiadiazine ester | 382.45 | Lipid-soluble | Nematicide/Insecticide |

*Calculated based on molecular formula.

Quaternary Ammonium Salts in Materials Science

Quaternary ammonium iodides are widely used as phase-transfer catalysts or stabilizers in polymer synthesis:

- Tetramethylammonium iodide : A simple quaternary salt with high water solubility, often employed in epoxy resin formulations .

- Benzyltrimethylammonium chloride : Used as a surfactant or catalyst; the benzyl group enhances lipophilicity compared to the target compound’s benzofuranyl group .

Table 2: Comparison of Quaternary Ammonium Salts

| Compound | Backbone Structure | Thermal Stability | Solubility | Application Example |

|---|---|---|---|---|

| Target Compound | Benzofuranyl | Moderate-High* | Polar solvents | Polymer catalyst |

| Tetramethylammonium iodide | Aliphatic | Moderate | Water, polar solvents | Epoxy resin catalyst |

| Benzyltrimethylammonium chloride | Aromatic (benzyl) | Moderate | Water, organic solvents | Surfactant |

*Inferred from benzofuran’s aromatic stability.

Research Findings and Functional Insights

Hydrogen Bonding and Crystal Packing

The trimethylammonium group’s positive charge and iodide counterion likely influence hydrogen-bonding patterns, as seen in related salts. Graph set analysis (e.g., Etter’s rules) could reveal motifs such as N–H∙∙∙I interactions, affecting crystallinity and solubility .

Biological Activity

(2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₆INO₂

- Molecular Weight : 305.16 g/mol

- CAS Number : 35830

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its quaternary ammonium structure suggests potential activity as a cholinergic agent, influencing acetylcholine receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzofuran can inhibit bacterial growth by disrupting cell membrane integrity.

| Compound | Microbial Target | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Various | Pending |

Neuropharmacological Effects

Studies on related benzofuran derivatives have suggested potential neuropharmacological effects, including anxiolytic and beta-adrenolytic activities. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of benzofuran derivatives in rodent models. The results indicated a significant reduction in anxiety-like behaviors at specific dosages, suggesting a dose-dependent response.

Toxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains relatively safe at therapeutic dosages.

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rodents |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation observed |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2,3-Dihydro-2-methyl-3-oxo-7-benzofuranyl)trimethylammonium iodide?

- Methodology : The synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide. For example, analogous trimethylammonium iodide salts are synthesized by alkylating benzylamine derivatives with methyl iodide in polar solvents (e.g., acetonitrile or THF) under reflux conditions. Purification often involves recrystallization from ethanol or methanol .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates (e.g., dimethylamine derivatives) using acid-base extraction to remove unreacted reagents .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize this compound?

- Methodology : Use high-resolution and NMR in deuterated solvents (e.g., CDCN or DO) to resolve signals from the benzofuran and trimethylammonium groups. For dynamic processes (e.g., conformational changes), employ flow NMR techniques to capture transient intermediates or dimerization kinetics .

- Data Interpretation : Assign peaks using 2D NMR (COSY, HSQC) and compare with analogous trimethylammonium salts. For example, the methyl protons on the ammonium group typically appear as a singlet near δ 3.3 ppm .

Q. What crystallographic strategies are effective for resolving its solid-state structure?

- Methodology : Perform single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement). Crystallize the compound from slow evaporation of a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals. Hydrogen bonding between the iodide anion and the benzofuran oxygen may stabilize the lattice .

- Advanced Tips : Analyze hydrogen-bonding patterns using graph-set notation to classify intermolecular interactions (e.g., motifs for dimeric associations) .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence the compound’s reactivity in nucleophilic environments?

- Methodology : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the 7-position of the benzofuran moiety and compare reaction kinetics via stopped-flow NMR. For example, fluorinated analogs may exhibit altered stability in basic conditions due to inductive effects .

- Data Contradictions : Conflicting results in dimerization rates (e.g., [4+2] vs. [2+2] pathways) may arise from steric effects of substituents, requiring computational modeling (DFT) to resolve .

Q. What role do hydrogen-bonding networks play in its solid-state packing and stability?

- Methodology : Map hydrogen bonds in the crystal lattice using Mercury software. Compare with structurally related salts (e.g., phenyl trimethylammonium iodide) to identify trends in melting points or hygroscopicity. For instance, iodide anions often act as hydrogen-bond acceptors with NH or OH donors .

- Case Study : In 2D/3D perovskite heterostructures, trimethylammonium cations template iodide arrangements, enhancing optoelectronic properties. Similar principles may apply to this compound’s use in material science .

Q. How can computational chemistry predict its conformational flexibility in solution?

- Methodology : Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS. Parameterize the benzofuran ring’s puckering using Cremer-Pople coordinates to quantify out-of-plane distortions (e.g., amplitude and phase angle ) .

- Validation : Cross-reference computed NMR chemical shifts with experimental data to assess accuracy. Discrepancies may indicate unaccounted solvent effects .

Q. What analytical challenges arise in quantifying its degradation products under oxidative conditions?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) to track oxidative byproducts (e.g., 3-oxo derivatives). Optimize separation using C18 columns and aqueous/organic mobile phases. For validation, synthesize reference standards of suspected degradation products .

- Pitfalls : False positives may occur due to iodide loss or formation of non-UV-active species, necessitating isotopic labeling (e.g., ) for unambiguous identification .

Methodological Notes

- SHELX Refinement : Always validate X-ray structures using R-factors and check for disorder in the trimethylammonium group .

- Flow NMR : Use tetrabutylammonium fluoride (TBAF) in acetonitrile to generate reactive intermediates for real-time monitoring .

- Safety : Handle methyl iodide and acetonitrile in a fume hood due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.